molecular formula C11H12O2 B6311043 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde CAS No. 1936107-11-7

2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde

Cat. No.: B6311043
CAS No.: 1936107-11-7
M. Wt: 176.21 g/mol
InChI Key: JUTXFHXLASEQJF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile organic compound with the molecular formula C11H12O2. It is known for its unique chemical structure, which includes a hydroxyl group, an aldehyde group, and a propenyl group. This compound is used in various fields such as organic synthesis, medicinal chemistry, and industrial applications due to its reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with isobutylene in the presence of a catalyst. The reaction conditions often include a solvent such as toluene and a catalyst like sulfuric acid or a Lewis acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde involves its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. The propenyl group can undergo polymerization or addition reactions, making the compound highly versatile in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is unique due to the presence of both an aldehyde and a propenyl group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-hydroxy-3-(2-methylprop-1-enyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTXFHXLASEQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C(=CC=C1)C=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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